molecular formula C7H8N2O3 B065732 ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS No. 179692-09-2

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Cat. No. B065732
CAS RN: 179692-09-2
M. Wt: 168.15 g/mol
InChI Key: UEQLAZGHIUZUEO-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a compound that has been used in various fields of science . It is a potential Aldo-X bifunctional building block (AXB3) which may be explored for generating complex pyrazole-based molecular frameworks .


Synthesis Analysis

Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 h resulted in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 h leads to the formation of thiadiazole-4-carboxylate . The reaction of ethyl 2- (2-benzoylhydrazinylidene)propanoate with phosphoryl trichloride on heating to 60°С in a DMF solution for 4 h led to the formation of ethyl 4-formyl-1H-pyrazole-3-carboxylate .


Molecular Structure Analysis

The molecular structure of ethyl 4-formyl-1H-pyrazole-3-carboxylate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . It can also be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is used in the synthesis of various heterocyclic compounds, including 1H-pyrazole and 1,2,3-thiadiazole series . These heterocycles are of interest due to their biological activity .

Neuroprotective Agents

Thiadiazole-4-carboxylate derivatives, which can be synthesized from ethyl 4-formyl-1H-pyrazole-3-carboxylate, are known to act as neuroprotective agents .

Inhibitors of Platelet Aggregation

Thiadiazole-4-carboxylate derivatives also serve as inhibitors of platelet aggregation, which can be beneficial in preventing blood clots .

Antitumor Activity

Both thiadiazole-4-carboxylate and pyrazole-3-carboxylate derivatives exhibit antitumor activity . This makes ethyl 4-formyl-1H-pyrazole-3-carboxylate a valuable compound in cancer research.

Antibacterial Effects

Thiadiazole-4-carboxylate derivatives have been found to have antibacterial effects , contributing to the fight against bacterial infections.

Aldo-X Bifunctional Building Block

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a potential Aldo-X bifunctional building block (AXB3) which can be explored for generating complex pyrazole-based molecular frameworks . This opens new avenues for the insertion of diversity in pyrazole frameworks, which may be of high medicinal significance .

Preparation of Isoxazole Derivatives

Ethyl 1H-pyrazole-4-carboxylate, a closely related compound, is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives have potential applications in organic synthesis .

Intermediate in Organic Synthesis

Ethyl 1H-pyrazole-4-carboxylate acts as an intermediate in organic synthesis . This highlights the importance of ethyl 4-formyl-1H-pyrazole-3-carboxylate in the field of organic chemistry.

Safety And Hazards

When handling ethyl 4-formyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be used to generate complex pyrazole-based molecular frameworks . It can also be used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . This suggests that it has potential for further exploration in these areas.

properties

IUPAC Name

ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLAZGHIUZUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351902
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-formyl-1H-pyrazole-3-carboxylate

CAS RN

179692-09-2
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-formyl-1H-pyrazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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